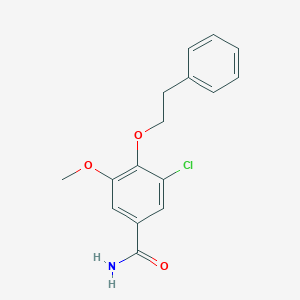
3-chloro-5-methoxy-4-(2-phenylethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-5-methoxy-4-(2-phenylethoxy)benzamide, also known as CMEP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CMEP belongs to the class of benzamides and is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).
Mechanism of Action
3-chloro-5-methoxy-4-(2-phenylethoxy)benzamide acts as a selective antagonist of the mGluR5 receptor, which is a member of the G protein-coupled receptor family. This receptor is involved in various physiological and pathological processes, including synaptic plasticity, learning, memory, and neuroinflammation. By blocking the activity of mGluR5, this compound modulates the glutamatergic signaling pathway, which has been implicated in the pathophysiology of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and GABA. It has also been shown to reduce neuroinflammation and oxidative stress, which are implicated in the pathogenesis of various neurological disorders. This compound has been shown to improve cognitive function and reduce anxiety and depression-like behaviors in animal models.
Advantages and Limitations for Lab Experiments
3-chloro-5-methoxy-4-(2-phenylethoxy)benzamide is a potent and selective antagonist of mGluR5, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, this compound has limited solubility in water, which can make it difficult to administer in certain experimental paradigms. Additionally, this compound has been shown to have off-target effects on other glutamate receptors, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of 3-chloro-5-methoxy-4-(2-phenylethoxy)benzamide. One area of interest is the potential use of this compound in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another area of interest is the potential use of this compound in the treatment of neuroinflammatory disorders, such as multiple sclerosis and Alzheimer's disease. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and its potential off-target effects on other glutamate receptors.
Synthesis Methods
The synthesis of 3-chloro-5-methoxy-4-(2-phenylethoxy)benzamide involves the reaction of 3-chloro-5-methoxy-4-hydroxybenzaldehyde with 2-phenylethanol in the presence of a base catalyst. The resulting intermediate is then treated with thionyl chloride to form the chloro compound, which is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product, this compound.
Scientific Research Applications
3-chloro-5-methoxy-4-(2-phenylethoxy)benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in preclinical studies. This compound has also been investigated for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
properties
IUPAC Name |
3-chloro-5-methoxy-4-(2-phenylethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-20-14-10-12(16(18)19)9-13(17)15(14)21-8-7-11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEOSCRGUSFTLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)N)Cl)OCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


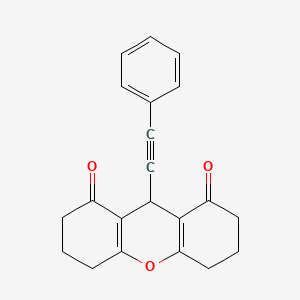
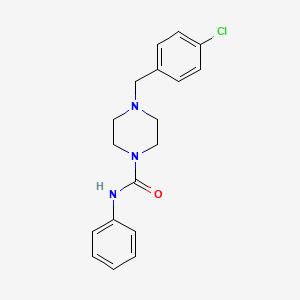
![N-(2-hydroxybutyl)-5-[(3-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5343242.png)
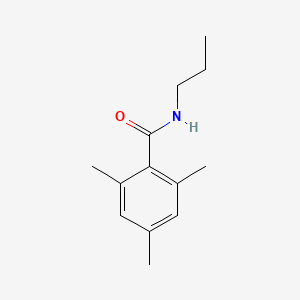
![9-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5343244.png)
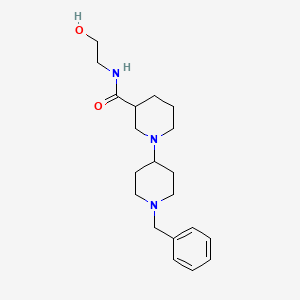
![5-[(3-chlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5343249.png)
![N-ethyl-2-methoxy-5-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B5343259.png)
![4-[(2-ethyl-1-piperidinyl)sulfonyl]-5-methyl-3-isoxazolamine](/img/structure/B5343272.png)
![1-[3-(2-thienyl)acryloyl]-1H-benzimidazole](/img/structure/B5343279.png)
![1'-[(4-methylpyridin-3-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5343288.png)
![N-1,3-benzodioxol-5-yl-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B5343306.png)
![2-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5343310.png)